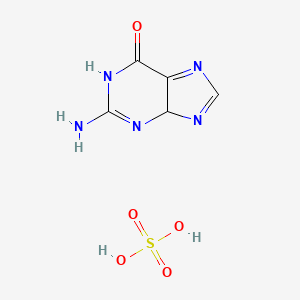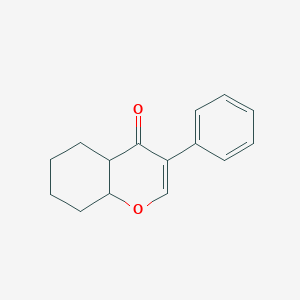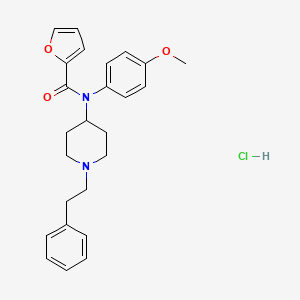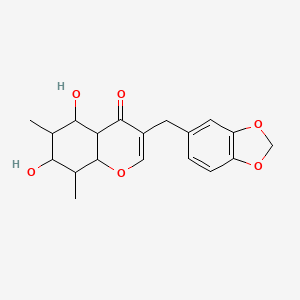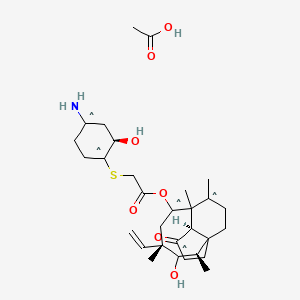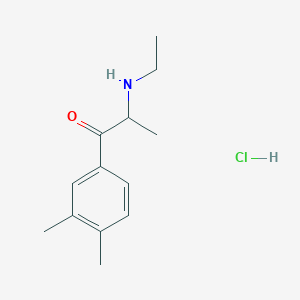
N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenethyl group, and a phenylpropionamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylpropionamide moiety. The final product is obtained as a monohydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride include other piperidine derivatives and fluorophenethyl compounds. Examples include:
- N-(1-(4-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide
- N-(1-(3-chlorophenethyl)piperidin-4-yl)-N-phenylpropionamide
Uniqueness
What sets N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
2749434-50-0 |
|---|---|
Fórmula molecular |
C22H28ClFN2O |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-9-4-3-5-10-20)21-12-15-24(16-13-21)14-11-18-7-6-8-19(23)17-18;/h3-10,17,21H,2,11-16H2,1H3;1H |
Clave InChI |
FGWILSIZJUHMRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
